molecular formula C22H22BrN3O B4558520 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide

3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide

Cat. No.: B4558520
M. Wt: 424.3 g/mol
InChI Key: FBHQCWMOKSPLJM-YPKPFQOOSA-N
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Description

3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide is a useful research compound. Its molecular formula is C22H22BrN3O and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.09462 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Determination

Research has been conducted on the synthesis and structural determination of related compounds, highlighting the importance of pyrazole derivatives in organic chemistry. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates the methodologies employed in obtaining pyrazole derivatives with potential applications in various fields, including medicinal chemistry and material science (Kariuki et al., 2022).

Antimicrobial and Antifungal Activities

Pyrazole derivatives have shown promising antimicrobial and antifungal activities. For example, the study of pyridine-2(1H)-thione derivatives revealed the synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, which exhibited in vitro antimicrobial activities (Gad-Elkareem et al., 2011).

Liquid Crystalline Properties

The investigation into the liquid crystalline properties of Schiff base and cinnamate central linkages involving 1,3,5-trisubstituted pyrazolone ring systems provides insights into the potential applications of pyrazole derivatives in the development of new materials with unique properties (Thaker et al., 2013).

Anticancer Activities

Research on pyrazole derivatives has also extended to the evaluation of their anticancer activities. Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for their insecticidal and fungicidal activities, indicating the versatility of pyrazole derivatives in biological applications (Zhu et al., 2014).

Fluorescence and Spectroscopic Studies

The synthesis and fluorescent assessment of pyrazoline derivatives through experimental and theoretical studies showcase the potential of pyrazole derivatives in the development of fluorescent materials for various applications, including sensors and bioimaging (Ibrahim et al., 2016).

Properties

IUPAC Name

(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c1-3-25(4-2)21(27)14-13-18-16-26(20-11-6-5-7-12-20)24-22(18)17-9-8-10-19(23)15-17/h5-16H,3-4H2,1-2H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHQCWMOKSPLJM-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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